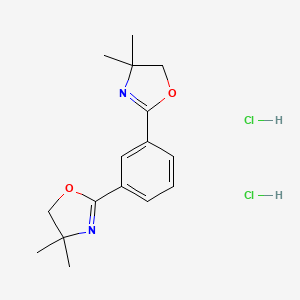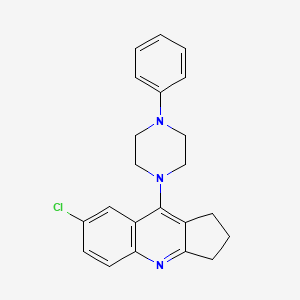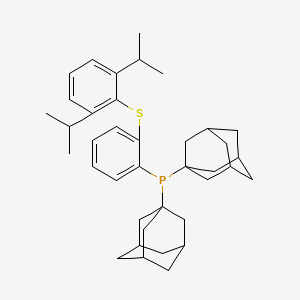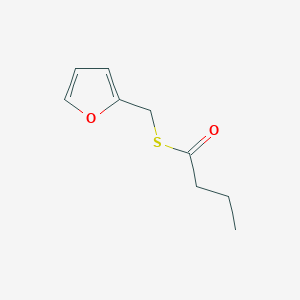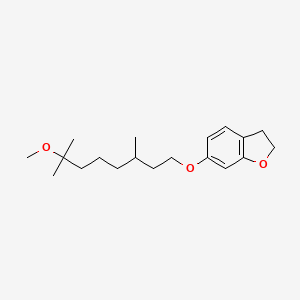
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzofuran core with a methoxy-substituted alkyl chain, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,7-dimethyl-6-octenal with methanol in the presence of a strong-acid solid composite catalyst. This reaction proceeds through the formation of an intermediate enamine, which is then subjected to etherification to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, utilizing cheap and accessible raw materials. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s methoxy and alkyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
7-Methoxy-3,7-dimethyloctanal: Shares a similar alkyl chain but differs in the functional group attached to the benzofuran core.
7-Methoxy-3,7-dimethyl-3-octanol: Another related compound with a hydroxyl group instead of the ether linkage.
Uniqueness
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran stands out due to its specific combination of a benzofuran core and a methoxy-substituted alkyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
51079-55-1 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
6-(7-methoxy-3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H30O3/c1-15(6-5-11-19(2,3)20-4)9-12-21-17-8-7-16-10-13-22-18(16)14-17/h7-8,14-15H,5-6,9-13H2,1-4H3 |
InChI 键 |
AWLQIPFVHAGYAT-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C)(C)OC)CCOC1=CC2=C(CCO2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
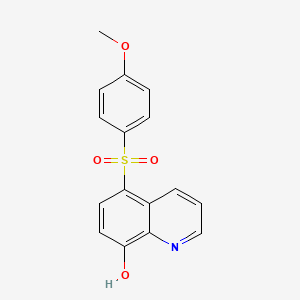
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
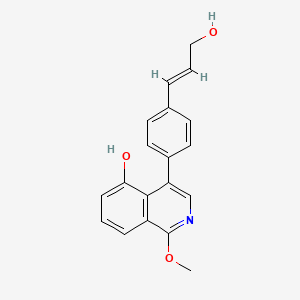
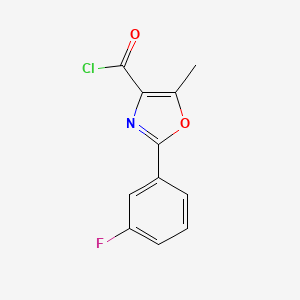
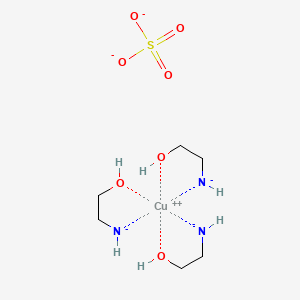
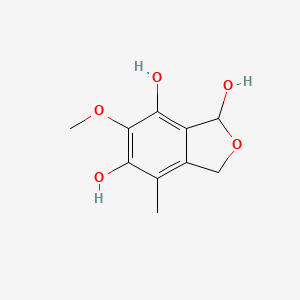
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
